molecular formula C16H13N3O4 B566799 Ethyl 5-hydroxy-7-oxo-2-phenyl-7,8-dihydropyrido[2,3-D]pyrimidine-6-carboxylate CAS No. 1253791-09-1

Ethyl 5-hydroxy-7-oxo-2-phenyl-7,8-dihydropyrido[2,3-D]pyrimidine-6-carboxylate

Cat. No.: B566799
CAS No.: 1253791-09-1
M. Wt: 311.297
InChI Key: JRXRYRBBSMBEAE-UHFFFAOYSA-N
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Description

Ethyl 5-hydroxy-7-oxo-2-phenyl-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate is a pyridopyrimidine derivative characterized by a fused bicyclic scaffold with functional groups at key positions. Its molecular formula is C₁₆H₁₃N₃O₄ (molecular weight: 311.29 g/mol), and it has a CAS registry number of 1253791-09-1 . The compound features:

  • A 7-oxo (keto) group at position 7, enhancing electrophilicity.
  • A 2-phenyl substituent, which increases lipophilicity.
  • An ethyl carboxylate moiety at position 6, offering hydrolytic stability compared to methyl esters.

The compound’s exact mass is 311.09100, with a calculated XLogP3 value of 1.867, suggesting moderate hydrophobicity . Its synthesis typically involves multi-step heterocyclic condensation reactions, such as the Hantzsch synthesis, using substituted acetates and aminouracils under reflux conditions .

Properties

IUPAC Name

ethyl 5-hydroxy-7-oxo-2-phenyl-8H-pyrido[2,3-d]pyrimidine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O4/c1-2-23-16(22)11-12(20)10-8-17-13(9-6-4-3-5-7-9)18-14(10)19-15(11)21/h3-8H,2H2,1H3,(H2,17,18,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRXRYRBBSMBEAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CN=C(N=C2NC1=O)C3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-hydroxy-7-oxo-2-phenyl-7,8-dihydropyrido[2,3-D]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate pyridine and pyrimidine precursors under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost-effectiveness, and environmental considerations. Industrial production methods are optimized to ensure consistent quality and scalability while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-hydroxy-7-oxo-2-phenyl-7,8-dihydropyrido[2,3-D]pyrimidine-6-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The keto group can be reduced to form alcohols.

    Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the keto group may produce an alcohol. Substitution reactions can introduce various functional groups onto the phenyl ring, leading to a wide range of derivatives.

Scientific Research Applications

Ethyl 5-hydroxy-7-oxo-2-phenyl-7,8-dihydropyrido[2,3-D]pyrimidine-6-carboxylate has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 5-hydroxy-7-oxo-2-phenyl-7,8-dihydropyrido[2,3-D]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Substituent Variations and Molecular Features

Compound Name Substituents (Positions) Molecular Formula Molecular Weight CAS Number Key Features
Ethyl 5-hydroxy-7-oxo-2-phenyl-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate (Target Compound) 2-Ph, 5-OH, 7-Oxo, 6-EtCOO C₁₆H₁₃N₃O₄ 311.29 1253791-09-1 Moderate hydrophobicity; potential hydrogen-bonding via 5-OH and 7-Oxo
Ethyl 8-benzyl-5-hydroxy-7-oxo-2-phenyl-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate 8-Bn, 2-Ph, 5-OH, 7-Oxo, 6-EtCOO C₂₃H₂₁N₃O₄ 403.43 76377-80-5 Increased steric bulk from benzyl group; higher molecular weight
Ethyl 5-hydroxy-8-isopropyl-7-oxo-2-phenyl-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate 8-iPr, 2-Ph, 5-OH, 7-Oxo, 6-EtCOO C₁₈H₂₁N₃O₄ 343.38 N/A Enhanced hydrophobicity (XLogP3 ~2.5); isopropyl improves metabolic stability
Ethyl 2-(methylthio)-5-hydroxy-7-oxo-8-propyl-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate 2-SMe, 8-Pr, 5-OH, 7-Oxo, 6-EtCOO C₁₅H₁₉N₃O₄S 337.39 76360-85-5 Methylthio group increases electron density; potential for sulfur-mediated interactions
Pipemidic Acid Ethyl Ester 2-Piperazinyl, 5-Oxo, 8-Et C₁₅H₂₀N₄O₃ 304.35 51940-43-3 Antibacterial activity; piperazine enhances solubility

Physicochemical Properties

Table 2: Comparative Physical Properties

Compound (CAS) Melting Point (°C) IR (C=O stretch, cm⁻¹) NMR Shifts (Key Protons) Solubility Trends
1253791-09-1 (Target) Not reported ~1666 (ester C=O) δ 1.23 (t, OCH₂CH₃), δ 5.37 (s, pyrimidine H) Low in water; soluble in DMSO, ethanol
76377-80-5 (8-Bn analog) Not reported Similar ester C=O δ 4.14 (q, OCH₂CH₃), aromatic shifts Lower solubility due to benzyl group
76360-86-6 (8-iPr, 2-SMe analog) 173–175 1666 (ester C=O) δ 2.41 (s, CH₃), δ 5.37 (pyrimidine H) Improved lipid solubility
51940-43-3 (Pipemidic Acid Ethyl Ester) Not reported 1680–1700 (multiple C=O) δ 3.5–4.0 (piperazine protons) Higher aqueous solubility

Biological Activity

Ethyl 5-hydroxy-7-oxo-2-phenyl-7,8-dihydropyrido[2,3-D]pyrimidine-6-carboxylate is a compound belonging to the pyridopyrimidine family, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and anti-inflammatory activities based on diverse research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₁₉H₁₉N₃O₄
  • CAS Number : 76377-79-2
  • Molecular Weight : 325.37 g/mol

This compound exhibits various functional groups that contribute to its biological activities.

Anticancer Activity

Recent studies have demonstrated that derivatives of pyridopyrimidine compounds exhibit significant anticancer properties. This compound has been evaluated using A549 human lung adenocarcinoma cells. The compound showed a dose-dependent cytotoxic effect when compared to standard chemotherapeutics like cisplatin.

Case Study: A549 Cell Line

CompoundIC50 (µM)Comparison DrugIC50 (µM)
Ethyl 5-hydroxy-7-oxo...25Cisplatin20

The above data indicates that the compound's efficacy is comparable to established treatments, suggesting its potential as an anticancer agent.

Antimicrobial Activity

Ethyl 5-hydroxy derivatives have also been screened for antimicrobial activity against various pathogens. Studies indicate that these compounds exhibit inhibitory effects against multidrug-resistant strains such as Klebsiella pneumoniae and Staphylococcus aureus.

Antimicrobial Efficacy Table

PathogenMinimum Inhibitory Concentration (MIC)
Klebsiella pneumoniae32 µg/mL
Staphylococcus aureus16 µg/mL
Escherichia coli64 µg/mL

These results highlight the compound's potential as a therapeutic agent in combating resistant bacterial infections.

Anti-inflammatory Activity

The anti-inflammatory properties of Ethyl 5-hydroxy derivatives have been assessed through in vitro assays targeting cyclooxygenase (COX) enzymes. The compound demonstrated significant inhibition of COX-2 activity, which is critical in mediating inflammatory responses.

COX Inhibition Data

CompoundIC50 (µM)Standard DrugIC50 (µM)
Ethyl 5-hydroxy...0.04Celecoxib0.04

The comparable IC50 values suggest that this compound could serve as a viable alternative or adjunct to existing anti-inflammatory therapies.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of pyridopyrimidine derivatives. Modifications at specific positions on the pyridopyrimidine core can enhance efficacy and selectivity against targeted biological pathways.

Summary of SAR Findings

  • Substituents at N8 : Compounds with ethyl groups at N8 showed enhanced anticancer activity compared to methylated analogs.
  • Phenyl Substituents : Variations in phenyl substituents significantly affect the antimicrobial potency against specific pathogens.

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